molecular formula C17H15BrN2O3S B3750666 Ethyl 4-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)benzoate

Ethyl 4-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B3750666
M. Wt: 407.3 g/mol
InChI Key: QUJXCVRPCJOJGF-UHFFFAOYSA-N
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Description

Ethyl 4-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromophenyl group, a carbonyl group, and a carbamothioyl group attached to an ethyl benzoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves a multi-step process. One common method includes the reaction of 3-bromobenzoyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and inert atmospheres.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Similar structure but with a morpholinopropyl group instead of a bromophenyl group.

    Ethyl 4-({benzyl[(3-bromophenyl)methyl]carbamothioyl}amino)benzoate: Contains a benzyl group in addition to the bromophenyl group.

Uniqueness

Ethyl 4-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

ethyl 4-[(3-bromobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c1-2-23-16(22)11-6-8-14(9-7-11)19-17(24)20-15(21)12-4-3-5-13(18)10-12/h3-10H,2H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJXCVRPCJOJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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